molecular formula C27H18ClN5 B11612419 1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11612419
M. Wt: 447.9 g/mol
InChI Key: GPJLVTCRANENRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by fused pyridine and benzimidazole moieties. Its structure features a 4-chlorobenzyl group at position 2, a methyl group at position 3, and a benzimidazol-1-yl substituent at position 1. The 4-chlorobenzyl group introduces lipophilicity (logP ≈ 5.1), which may improve membrane permeability compared to non-halogenated analogs .

Properties

Molecular Formula

C27H18ClN5

Molecular Weight

447.9 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-2-[(4-chlorophenyl)methyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H18ClN5/c1-17-20(14-18-10-12-19(28)13-11-18)27(32-16-30-22-6-2-4-8-24(22)32)33-25-9-5-3-7-23(25)31-26(33)21(17)15-29/h2-13,16H,14H2,1H3

InChI Key

GPJLVTCRANENRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5C=NC6=CC=CC=C65)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrido[1,2-a]benzimidazole moiety. The chlorobenzyl and methyl groups are then added through various substitution reactions. Common reagents used in these steps include strong acids, bases, and organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties. Structural variations, particularly at positions 1 and 2, significantly influence their physicochemical and biological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]Benzimidazole Derivatives

Compound Name Substituents (Position 1 / 2) Molecular Formula logP Key Features Biological Activity
Target Compound: 1-(1H-Benzimidazol-1-yl)-2-(4-Chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: BenzImidazol-1-yl; 2: 4-Chlorobenzyl C₂₂H₁₇ClN₅ 5.1 High lipophilicity; Chlorine enhances electronic properties Potential anticancer/antimicrobial (inferred)
1-(1H-Benzimidazol-1-yl)-2-Ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: BenzImidazol-1-yl; 2: Ethyl C₂₂H₁₇N₅ 4.9 Lower lipophilicity due to lack of halogen Moderate activity in preliminary assays
2-(4-Chlorobenzyl)-1-{[3-(Dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Dimethylaminopropylamino; 2: 4-Chlorobenzyl C₂₅H₂₄ClN₅ 5.3 Enhanced solubility from dimethylamino group Improved receptor binding in vitro
2-Benzyl-1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Chloro; 2: Benzyl C₂₁H₁₅ClN₄ 4.8 Halogen at position 1 may increase reactivity Antimicrobial activity observed
2-Butyl-1-{[4-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Dimethylaminophenylamino; 2: Butyl C₂₅H₂₈N₆ 5.6 Bulky substituents enhance steric effects Anticancer potential in cell lines

Key Findings:

Chlorine’s electron-withdrawing effect may also improve binding to hydrophobic enzyme pockets .

Position 1 Substituents: The benzimidazol-1-yl group (target compound) introduces π-π stacking capabilities, unlike amino or chloro substituents in analogs. This feature is critical for interactions with aromatic residues in proteins .

Solubility vs. Activity: Compounds with polar groups (e.g., dimethylamino in ’s derivative) exhibit better aqueous solubility but may compromise membrane permeability. The target compound balances moderate solubility (logSw ≈ -5.2) with lipophilicity .

Synthetic Accessibility: Multicomponent reactions () are efficient for synthesizing pyrido[1,2-a]benzimidazoles.

Structural Uniqueness of the Target Compound:

  • The simultaneous presence of benzimidazol-1-yl and 4-chlorobenzyl groups distinguishes it from analogs with single functional modifications.
  • The nitrile group at position 4 offers a reactive site for further derivatization (e.g., hydrolysis to carboxylic acid or reduction to amine) .

Biological Activity

The compound 1-(1H-benzimidazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has garnered significant interest due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential as an antitubercular agent and its interactions with various biological systems.

Chemical Structure

The structure of the compound can be represented as follows:

C19H15ClN4\text{C}_{19}\text{H}_{15}\text{ClN}_{4}

This structure features a benzimidazole core, a pyridine moiety, and a chlorobenzyl substituent, which are critical for its biological activity.

Antitubercular Activity

Recent studies have highlighted the effectiveness of this compound against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). A notable study reported that derivatives of pyrido[1,2-a]benzimidazoles, including this compound, exhibited potent antitubercular activity with minimum inhibitory concentrations (MIC) in the low micromolar range. Specifically, the compound demonstrated an MIC value of 0.12 µg/mL against sensitive strains and maintained activity against multidrug-resistant strains .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is closely linked to its structural components. The presence of the chlorobenzyl group is believed to enhance hydrophobic interactions within the target binding site. Modifications to this moiety have been shown to affect both potency and toxicity profiles. For instance, substituting chlorine with fluorine resulted in altered activity levels, indicating that electron-withdrawing groups may correlate with increased cytotoxicity .

Case Studies

  • Antitubercular Efficacy : In a phenotypic screening involving over 6000 compounds, several pyrido[1,2-a]benzimidazole derivatives were identified as promising candidates for TB treatment. The lead compound exhibited low toxicity towards Vero cells (>100 µM) while maintaining significant antibacterial activity .
  • Mechanism of Action : The mechanism through which these compounds exert their effects involves interference with DNA topoisomerases, essential enzymes for DNA replication and transcription. This action disrupts cellular processes in M. tuberculosis, leading to bacterial death .
  • Cytotoxicity Assessment : The cytotoxicity of the compound was evaluated using various cancer cell lines (HeLa, MCF7, A431). It was found that while some derivatives showed significant anti-TB activity, they also exhibited cytotoxic effects at higher concentrations .

Data Tables

CompoundMIC (µg/mL)Toxicity (Vero Cells)Notes
This compound0.12>100 µMEffective against MDR-TB
3a (analog)0.58 µg/mLHigher toxicity observed
3h (analog)0.5Non-toxicMaintained good activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.